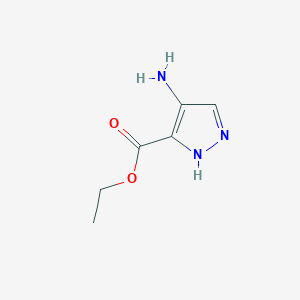![molecular formula C18H15N5O2S B2914930 N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034600-96-7](/img/structure/B2914930.png)
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide is a compound of interest due to its unique structure and potential applications. This compound consists of a thienopyrimidine core fused with a pyrazole ring and a benzamide moiety, which imparts distinct chemical properties and reactivity. It stands at the intersection of multiple fields, including medicinal chemistry, synthetic organic chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide typically involves multi-step organic reactions The core thienopyrimidine structure is often synthesized via the cyclization of a suitable thiophene derivative with an appropriate nitrile
Industrial Production Methods
Industrial production methods may include the optimization of the aforementioned synthetic routes on a larger scale, focusing on maximizing yield, purity, and cost-efficiency. Advanced techniques like flow chemistry, microwave-assisted synthesis, and continuous processing might be employed to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes a variety of chemical reactions including:
Oxidation: : Formation of oxidized derivatives, often using reagents like hydrogen peroxide or manganese dioxide.
Reduction: : Conversion to reduced forms, typically using agents such as lithium aluminum hydride.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, modifying the aromatic rings or the functional groups attached.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon for hydrogenation reactions.
Solvents: : Dimethyl sulfoxide, methanol, and acetonitrile.
Major Products
The major products from these reactions can include various functionalized derivatives of the parent compound, which might display enhanced or altered chemical and physical properties.
Scientific Research Applications
This compound finds applications in diverse scientific domains:
Chemistry
In chemistry, it serves as a building block for synthesizing complex organic molecules, aiding in the exploration of new chemical reactions and pathways.
Biology
In biology, it can be used as a molecular probe to study biological processes or as a potential lead compound in the development of new drugs.
Medicine
In medicine, due to its structure, it may possess pharmacological activity, making it a candidate for drug development against various diseases.
Industry
In industry, it could be used in material science for the development of novel materials with specific properties, such as advanced polymers or electronic materials.
Mechanism of Action
The exact mechanism of action depends on the context of its use. Generally, the compound may interact with specific molecular targets in biological systems, such as enzymes or receptors, modulating their activity. This interaction might involve binding to active sites, altering protein conformation, or influencing signal transduction pathways.
Comparison with Similar Compounds
Comparing N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide with similar compounds:
This compound: stands out due to its thienopyrimidine-pyrazole-benzamide structure.
Similar Compounds
N-(2-thienylmethyl)benzamide: : Lacks the pyrazole ring.
3-(1H-pyrazol-1-yl)benzamide: : Lacks the thienopyrimidine core.
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide: : Acetamide moiety instead of pyrazole.
Hope this detailed article helps in providing a comprehensive understanding of this fascinating compound!
Properties
IUPAC Name |
N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c24-16(13-3-1-4-14(11-13)23-8-2-6-21-23)19-7-9-22-12-20-17-15(18(22)25)5-10-26-17/h1-6,8,10-12H,7,9H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHPUFJKARYJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCCN3C=NC4=C(C3=O)C=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2914847.png)

![N-[(furan-2-yl)methyl]-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2914851.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(phenylthio)propanamide](/img/structure/B2914853.png)


![1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2914857.png)

![3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)-2-methylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B2914862.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2914865.png)


![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2914869.png)
![3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2914870.png)
